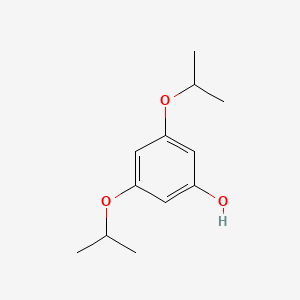

3,5-Diisopropoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

3,5-di(propan-2-yloxy)phenol |

InChI |

InChI=1S/C12H18O3/c1-8(2)14-11-5-10(13)6-12(7-11)15-9(3)4/h5-9,13H,1-4H3 |

InChI Key |

JSLKBMQGYBRLIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)O)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3,5 Diisopropoxyphenol

Established Synthetic Pathways to 3,5-Diisopropoxyphenol

The most common and direct route to this compound involves the alkylation of a polyhydroxylated aromatic precursor. This method, a variation of the Williamson ether synthesis, is favored for its efficiency and the ready availability of starting materials.

Alkylation Reactions of Polyhydroxylated Aromatic Precursors

The cornerstone of this synthetic approach is the nucleophilic substitution reaction between a phenoxide ion and an alkyl halide. The polyhydroxylated nature of the starting material allows for the introduction of multiple alkoxy groups.

The synthesis of this compound typically commences with benzene-1,3,5-triol, more commonly known as phloroglucinol (B13840). researchgate.net Phloroglucinol serves as an ideal and cost-effective starting material due to its three hydroxyl groups, which can be selectively or fully alkylated. Its symmetric nature simplifies the reaction, leading to a more straightforward product profile.

To introduce the isopropyl groups, an appropriate isopropylating agent is required. 2-Iodopropane (B156323) is a frequently used reagent for this purpose. researchgate.net In the Williamson ether synthesis, the alkyl halide is attacked by the phenoxide ion in an SN2 reaction. nih.gov The choice of the alkylating agent is crucial; primary alkyl halides are generally preferred as secondary and tertiary halides are more prone to elimination side reactions. nih.govdicp.ac.cn

The formation of the ether linkage is facilitated by an inorganic base, with potassium carbonate (K₂CO₃) being a commonly employed catalyst. researchgate.net The base deprotonates the phenolic hydroxyl groups of the phloroglucinol, forming the more nucleophilic phenoxide ions. K₂CO₃ is considered a mild and effective base for such reactions. nih.gov The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to promote the SN2 mechanism. rsc.orggoogle.com A specific example of this synthesis involves treating benzene-1,3,5-triol with five equivalents of 2-iodopropane in the presence of K₂CO₃ at 50 °C to yield this compound. researchgate.net

| Reactant 1 | Reactant 2 | Base | Temperature | Product | Reference |

| Benzene-1,3,5-triol | 2-Iodopropane (5 equiv.) | K₂CO₃ | 50 °C | This compound | researchgate.net |

Alternative and Modified Synthetic Routes to Diisopropoxyphenols

While the Williamson ether synthesis is the most direct method, other strategies for the synthesis of substituted phenols can be considered. For instance, the Cu-catalyzed Friedel–Crafts propargylic alkylation of 3,5-dialkoxyphenols represents a method for C-C bond formation on an already substituted phenol (B47542) ring, which could be a subsequent step in a more complex synthesis. dicp.ac.cn In one study, this compound was subjected to these conditions, resulting in the corresponding Friedel-Crafts product. dicp.ac.cn

Furthermore, advancements in etherification of phenolic compounds include processes that utilize saturated aliphatic alcohols in the presence of a tertiary amine at elevated temperatures and pressures. google.com While not specifically detailed for this compound, such methods offer an alternative to the classical alkyl halide approach.

Advancements in Methodological Aspects of this compound Synthesis

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental friendliness. In the context of synthesizing substituted phenols like this compound, several areas of advancement are noteworthy.

The development of more selective alkylation methods for polyhydroxyaromatic compounds is an ongoing area of research. This includes the use of novel catalysts and protecting group strategies to achieve regioselective alkylation, which is particularly relevant when synthesizing unsymmetrically substituted polyhydroxylated phenols.

The use of nanocatalysts, such as nano-K₂CO₃, has been shown to improve the efficiency of alkylation reactions of active methylene (B1212753) compounds. rsc.org Such catalysts offer higher basicity and a larger surface area, potentially leading to milder reaction conditions and higher yields, which could be applicable to the synthesis of this compound.

Exploration of Organocatalytic Systems for Selective Alkylation

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the selective functionalization of phenols. nih.gov While much of the research in this area has concentrated on C-alkylation—the formation of carbon-carbon bonds at the ortho or para positions of the phenol ring—the principles of selective activation are relevant to the synthesis of phenolic ethers. nih.govacs.org

The predominant route to ethers like this compound is the Williamson ether synthesis, a classic nucleophilic substitution reaction. wikipedia.org This reaction involves the deprotonation of a phenol by a base to form a highly nucleophilic phenoxide ion, which then attacks an alkyl halide (in this case, an isopropyl halide). While traditionally considered a base-mediated rather than a catalytic process, the efficiency and selectivity of this reaction can be influenced by catalytic systems, such as phase-transfer catalysts, which facilitate the reaction between reactants in different phases.

Research into selective phenol alkylation has yielded various catalytic systems, many of which are designed to direct substitution to a specific position. For instance, certain metal-based catalysts and phosphorus-based organic acids have shown high efficiency in Friedel-Crafts type alkylations. nih.gov Gold-catalyzed systems have been developed for the highly chemoselective C-H bond functionalization of unprotected phenols. acs.org While these examples focus on C-alkylation, they underscore the potential for developing sophisticated catalysts that could differentiate between multiple hydroxyl groups in a polyhydroxyphenol for selective O-alkylation.

| Catalyst System Type | Typical Application in Phenol Alkylation | Selectivity | Reference |

| Phosphite-based Au(I) | Alkylation with diazo compounds | para-C-Alkylation | nih.gov |

| Phosphorus Acids (H3PO3) | Friedel–Crafts alkylation with alkenes | ortho- and para-C-Alkylation | nih.gov |

| Anatase TiO2 | Nucleophilic alkylation with alcohols | ortho-α-C-Alkylation | nih.gov |

| Base (e.g., NaH, K2CO3) | Williamson ether synthesis with alkyl halides | O-Alkylation | masterorganicchemistry.combyjus.com |

This table provides a conceptual overview of catalyst systems used in phenol alkylation. The primary method for synthesizing this compound remains the base-mediated Williamson ether synthesis for O-alkylation.

Strategies for Regiocontrol in Phenolic Ether Synthesis

Regiocontrol is a critical challenge in the synthesis of this compound, which originates from a polyhydroxy aromatic precursor, typically 3,5-dihydroxyphenol or phloroglucinol. The goal is to selectively alkylate the hydroxyl groups at the 3- and 5-positions while leaving other positions (like the 1-hydroxyl group in phloroglucinol) untouched or reacting in a controlled manner.

The Williamson ether synthesis is the cornerstone strategy for achieving this transformation. pressbooks.pub The reaction proceeds via an SN2 mechanism, where an alkoxide attacks an alkyl halide. wikipedia.orgmasterorganicchemistry.com Control over the extent and position of alkylation is managed by carefully manipulating several reaction parameters:

Stoichiometry: The most direct method for controlling the degree of alkylation is the precise measurement of reactants. To synthesize the di-substituted product, approximately two molar equivalents of base and the alkylating agent (e.g., 2-bromopropane (B125204) or 2-iodopropane) are used relative to the starting dihydroxyphenol.

Choice of Base: The strength of the base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH)) influences the rate and extent of deprotonation of the phenolic hydroxyl groups. A strong base like NaH will irreversibly deprotonate the phenol, driving the reaction forward. masterorganicchemistry.com

Alkylating Agent: Primary and secondary alkyl halides are effective for the SN2 reaction. Isopropyl halides are secondary and work well, though competing elimination reactions can occur under certain conditions. masterorganicchemistry.com

Solvent and Temperature: The reaction is typically performed in polar aprotic solvents, such as acetonitrile or N,N-dimethylformamide (DMF), which can solvate the cation of the phenoxide salt without interfering with the nucleophile. byjus.com Reaction temperatures are generally kept moderate (50-100 °C) to favor the substitution pathway over elimination. byjus.com

By optimizing these conditions, it is possible to favor the formation of this compound over mono-alkylated or other undesired byproducts.

| Parameter | Role in Williamson Ether Synthesis | Example for this compound Synthesis | Reference |

| Substrate | Phenolic starting material | 3,5-Dihydroxyphenol | |

| Base | Deprotonates hydroxyl groups to form nucleophilic phenoxide | Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) | masterorganicchemistry.combyjus.com |

| Alkylating Agent | Provides the alkyl group for the ether | 2-Bromopropane or 2-Iodopropane | wikipedia.org |

| Solvent | Medium for the reaction | Acetonitrile or DMF | byjus.com |

| Stoichiometry | Controls the degree of alkylation | ~2 equivalents of base and alkylating agent per mole of substrate |

Considerations for Scalable and Sustainable Synthetic Procedures

Transitioning a synthetic protocol from the laboratory bench to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several factors must be considered to develop a scalable and sustainable process.

Process Safety and Reagent Selection: Traditional Williamson synthesis often employs reactive and hazardous reagents like sodium hydride, which releases flammable hydrogen gas upon contact with the protic phenol. On a large scale, managing this off-gassing and the pyrophoric nature of NaH requires specialized equipment and protocols. Alternative, less hazardous bases like potassium or sodium carbonate may be used, often in conjunction with phase-transfer catalysis. byjus.com

Solvent Choice and Waste Reduction: Solvents like DMF are effective but are under increasing scrutiny due to toxicity. A key goal in green chemistry is to replace such solvents with more environmentally benign alternatives. researchgate.net Furthermore, minimizing the total volume of solvent used, as described in some patented O-alkylation processes, reduces waste and improves process mass intensity. google.com A patented method for alkoxyphenol production highlights using a low ratio of organic solvent to hydroxyphenol (less than 280 ml per mole) to improve efficiency. google.com

Catalysis and Reaction Conditions: Phase-transfer catalysis is a well-established technique for industrial-scale Williamson ether synthesis. It allows for the reaction of an aqueous solution of the phenoxide (formed with NaOH or KOH) with the alkyl halide in an organic solvent, eliminating the need for anhydrous conditions and hazardous bases. byjus.com Additionally, optimizing reaction temperature and time, potentially with the aid of technologies like microwave irradiation, can dramatically reduce energy consumption and increase throughput. wikipedia.org

Purification and Atom Economy: Scalable purification methods, such as crystallization or distillation, are preferable to chromatographic purification, which is solvent-intensive and costly. The atom economy of the Williamson synthesis is inherently limited by the formation of a salt byproduct (e.g., sodium bromide). Process optimization aims to maximize the conversion and yield of the desired product to make the best use of the starting materials.

| Consideration | Sustainable Approach | Benefit | Reference |

| Reagent Safety | Replace NaH with K₂CO₃ or NaOH in a phase-transfer system. | Reduces hazards from flammable gas and pyrophoric materials. | byjus.com |

| Solvent Use | Employ greener solvents (e.g., butyl acetate) or reduce solvent volume. | Minimizes environmental impact and waste disposal costs. | researchgate.netgoogle.com |

| Energy Efficiency | Optimize reaction time and temperature; explore microwave-assisted synthesis. | Lowers energy consumption and potentially increases yield. | wikipedia.org |

| Process Efficiency | Utilize phase-transfer catalysis. | Improves reaction rates and avoids the need for anhydrous conditions. | byjus.com |

| Purification | Develop crystallization-based purification methods. | Reduces solvent waste and cost associated with chromatography. |

Chemical Reactivity and Transformation Mechanisms of 3,5 Diisopropoxyphenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for functionalization, allowing for the synthesis of a diverse range of derivatives. Its nucleophilicity is central to its participation in derivatization, condensation, and coupling reactions.

The phenolic hydroxyl group of 3,5-Diisopropoxyphenol can be readily converted into other functional groups, most commonly through etherification and esterification.

Etherification: As a nucleophile, the phenoxide anion—formed by treating the phenol (B47542) with a base—can react with alkyl halides via Williamson ether synthesis to yield aryl ethers. This allows for the introduction of a third ether linkage, creating symmetrically or asymmetrically substituted 1,3,5-trialkoxybenzene derivatives.

Esterification: The phenol can react with carboxylic acids or their more reactive derivatives (like acyl chlorides or anhydrides) to form esters. organic-chemistry.org Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a common method. youtube.com For more sensitive substrates or to achieve faster reaction times, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. jocpr.comresearchgate.net These reactions convert the hydroxyl group into an ester moiety, which can alter the molecule's electronic and physical properties.

| Reaction Type | Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 1,3,5-Trialkoxybenzene | Inert solvent (e.g., DMF, Acetone) |

| Esterification (Fischer) | Carboxylic Acid (RCOOH) | Aryl Ester | Acid catalyst (e.g., H₂SO₄), heat, removal of water |

| Esterification (with Acyl Chloride) | Acyl Chloride (RCOCl) | Aryl Ester | Base (e.g., Pyridine, Et₃N), room temperature |

| Esterification (Coupling) | Carboxylic Acid (RCOOH), DCC, DMAP | Aryl Ester | Inert solvent (e.g., DCM), room temperature jocpr.com |

The hydroxyl group is a key participant in reactions that build larger molecular structures.

Condensation Reactions: this compound can act as a monomer in condensation polymerization. For instance, reaction with a dicarboxylic acid or its derivative could lead to the formation of polyesters. organic-chemistry.org Similarly, reaction with phosgene (B1210022) or a phosgene equivalent would produce polycarbonates. In these processes, the hydroxyl group provides the nucleophilic site for bond formation, with the elimination of a small molecule like water or HCl.

Cross-Coupling Processes: While phenols themselves are not direct participants in many modern cross-coupling reactions, they can be easily converted into suitable coupling partners. The hydroxyl group can be transformed into a triflate (-OTf) or tosylate (-OTs) group, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. harvard.edu This two-step sequence allows the carbon atom of the C-O bond to act as an electrophilic site, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.com

| Process | Reactant Type | Intermediate/Activated Form | Resulting Bond | Example Reaction |

|---|---|---|---|---|

| Condensation Polymerization | Diacyl Chloride | Phenoxide | Ester Linkage (Polyester) | Reaction with terephthaloyl chloride |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Aryl Triflate | Carbon-Carbon (Aryl-Aryl) | Pd-catalyzed reaction with phenylboronic acid diva-portal.orgcommonorganicchemistry.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl Triflate | Carbon-Nitrogen | Pd-catalyzed reaction with a secondary amine |

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring of this compound is exceptionally electron-rich, making it highly susceptible to attack by electrophiles. The three activating groups (-OH, -O-iPr, -O-iPr) work in concert to direct incoming substituents.

Electrophilic aromatic substitution (EAS) is a hallmark reaction for this compound. msu.edu The -OH and both -O-iPr groups are ortho-, para-directors. youtube.comyoutube.com In this 1,3,5-substituted pattern, their directing effects are reinforcing, strongly activating the positions at C2, C4, and C6. libretexts.org Substitution is therefore predicted to occur exclusively at these positions. The high activation means that reactions often proceed under milder conditions than those required for benzene itself. libretexts.org

Halogenation: Reaction with bromine or chlorine is expected to be rapid, likely not requiring a Lewis acid catalyst and potentially leading to poly-halogenation (di- or tri-substitution) if the stoichiometry is not carefully controlled. libretexts.org

Nitration: Nitration can be achieved with dilute nitric acid. However, due to the high activation of the ring, harsh conditions (concentrated nitric/sulfuric acid) may lead to oxidation and ring cleavage. researchgate.netresearchgate.net Careful selection of nitrating agents is crucial to control the reaction.

Friedel-Crafts Reactions: The highly activated ring is a prime candidate for Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com Acylation is generally preferred as it is less prone to poly-substitution and the acyl group is deactivating, preventing further reactions. Alkylation can be difficult to control, often resulting in multiple alkyl groups being added to the ring. libretexts.org

Phenols that are rich in electrons are susceptible to oxidation.

Oxidative Coupling: One-electron oxidation of this compound would generate a phenoxy radical. This radical is stabilized by resonance, with spin density delocalized onto the C2, C4, and C6 positions. These radicals can dimerize through C-C or C-O bond formation, leading to complex biphenyl (B1667301) or diphenyl ether structures, respectively. nih.govrsc.org The regioselectivity of the coupling is dictated by the positions of highest spin density and steric factors.

Quinone Formation: The oxidation of phenols is a common route for the synthesis of quinones. researchgate.netpsu.edu However, the 1,3,5-substitution pattern of this compound does not allow for direct oxidation to a simple, stable p-benzoquinone. Severe oxidation would likely lead to ring opening or the formation of more complex, potentially polymeric, quinone-like structures. The formation of quinones typically proceeds from hydroquinones (1,4-dihydroxybenzenes) or catechols (1,2-dihydroxybenzenes). google.comgoogle.com

The substitution pattern of this compound makes it an excellent precursor for the synthesis of highly functionalized aromatic compounds. The powerful, concerted directing effect of the hydroxyl and two isopropoxy groups ensures high regioselectivity in electrophilic substitution reactions. libretexts.org This allows for the precise installation of functional groups at the C2, C4, and/or C6 positions. For example, a directed ortho-metalation approach, where the phenolic proton is removed and a metal (like lithium) is directed to an ortho position, could provide a nucleophilic site for reaction with a different set of electrophiles, further expanding the synthetic utility of this scaffold. The predictable nature of its reactivity makes it a valuable building block in organic synthesis.

Transformations and Stability of the Isopropoxy Moieties

The isopropoxy groups in this compound, while generally stable, can be manipulated under specific chemical conditions. Their transformation, particularly through dealkylation, is a key strategy for modifying the phenol's properties and for its use in further synthetic steps.

Selective Dealkylation Strategies

The selective cleavage of the isopropyl ether linkages in this compound is a critical transformation that allows for the controlled unmasking of the phenolic hydroxyl groups. This process is typically achieved using strong Lewis acids. One effective method involves the use of boron tribromide (BBr₃). This reagent is known for its efficacy in cleaving aryl ethers. For instance, in a related compound, 3,5-dimethoxyphenol, treatment with boron tribromide facilitates demethylation to yield phloroglucinol (B13840) monoaryl ethers. researchgate.net A similar strategy is expected to be effective for the deisopropylation of this compound.

The reaction mechanism involves the coordination of the Lewis acidic boron center to the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl carbon, leading to the cleavage of the carbon-oxygen bond. The choice of reaction conditions, such as solvent and temperature, can be optimized to favor either mono- or di-dealkylation, thus providing access to either 3-isopropoxy-5-hydroxyphenol or phloroglucinol (1,3,5-trihydroxybenzene).

| Reagent | Substrate Example | Product | Reference |

| Boron tribromide (BBr₃) | 3,5-Dimethoxyphenol | Phloroglucinol monoaryl ethers | researchgate.net |

Isomerization and Rearrangement Studies

Currently, there is a lack of specific studies in the scientific literature detailing the isomerization and rearrangement reactions of this compound itself. However, general principles of organic chemistry suggest potential rearrangement pathways under certain conditions. For instance, sigmatropic rearrangements, such as the Claisen rearrangement, are common for allyl aryl ethers. While this compound does not possess an allyl group, this illustrates the potential for thermally or catalytically induced rearrangements in substituted phenols.

Other named rearrangements like the Beckmann or Cope rearrangements are well-documented for specific functional groups, but their direct applicability to this compound has not been reported. masterorganicchemistry.commasterorganicchemistry.com Future research may explore the possibility of inducing rearrangements of the isopropoxy groups, potentially leading to novel substituted phenol structures.

This compound as a Precursor in Complex Molecule Synthesis

The structural framework of this compound, featuring a functionalized aromatic ring, makes it a valuable starting material for the synthesis of more elaborate molecular architectures, including those with applications in materials science and medicinal chemistry.

Incorporation into Azobenzene (B91143) Derivatives

While direct experimental procedures for the incorporation of this compound into azobenzene derivatives are not extensively documented, established synthetic routes for azobenzenes provide a clear pathway. The electron-rich nature of the phenolic ring in this compound makes it an excellent candidate for electrophilic aromatic substitution reactions.

A common method for synthesizing azobenzenes is the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. In this context, this compound would serve as the coupling component, reacting with an appropriate aryldiazonium salt to form the corresponding azobenzene derivative. The isopropoxy groups would further activate the ring towards electrophilic attack, directing the substitution to the positions ortho and para to the hydroxyl group.

Building Block in the Synthesis of Polycyclic and Heterocyclic Systems

The core structure of this compound is derived from phloroglucinol, a compound known for its utility in the synthesis of polycyclic and heterocyclic systems. rsc.org This suggests that this compound could serve as a valuable, functionalized building block in similar synthetic strategies.

For example, a one-pot method for synthesizing novel polycyclic phloroglucinols involves the reaction of phloroglucinol with methyl vinyl ketone. acs.orgnih.gov By employing this compound in similar reaction sequences, it is conceivable that novel polycyclic ethers could be generated. The isopropoxy groups can serve as protecting groups for the phenolic hydroxyls, allowing for selective reactions at other sites before a final dealkylation step to yield the polycyclic phenol.

Furthermore, polycondensations of silylated phloroglucinol with reagents like 4,4'-difluorodiphenyl sulfone have been shown to produce complex cyclic and bicyclic poly(ether sulfone)s. researchgate.net The use of silylated this compound in such polymerizations could lead to novel materials with tailored properties.

| Precursor | Reaction Partner | Product Type | Reference |

| Phloroglucinol | Methyl vinyl ketone | Polycyclic phloroglucinols | acs.orgnih.gov |

| Silylated Phloroglucinol | 4,4'-Difluorodiphenyl sulfone | Poly(ether sulfone)s | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 3,5 Diisopropoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the precise arrangement of atoms within the molecular structure.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The spectrum of 3,5-Diisopropoxyphenol is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the two equivalent isopropoxy groups, and the phenolic hydroxyl proton.

The key features anticipated in the ¹H NMR spectrum are:

Aromatic Protons: The symmetry of the molecule renders the two protons at positions 2 and 6 chemically equivalent, as is the single proton at position 4. This would result in two distinct signals in the aromatic region of the spectrum.

Isopropoxy Protons: The two isopropoxy groups are chemically equivalent due to the molecule's symmetry. Within each group, the six methyl protons are equivalent, and the single methine proton is distinct. The methine proton's signal is expected to be split into a septet by the six neighboring methyl protons, while the methyl protons' signal will appear as a doublet, split by the single methine proton.

Hydroxyl Proton: The phenolic -OH proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.1-6.3 | Multiplet | 3H | Ar-H |

| ~4.4-4.6 | Septet | 2H | -O-CH -(CH₃)₂ |

| ~1.3 | Doublet | 12H | -O-CH-(CH₃ )₂ |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy maps the carbon framework of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. oregonstate.edu For this compound, symmetry dictates the number of unique carbon signals.

The expected signals in the ¹³C NMR spectrum are:

Aromatic Carbons: There are four distinct types of aromatic carbons. The two carbons bearing the isopropoxy groups (C3 and C5) are equivalent. The two carbons adjacent to the hydroxyl group (C2 and C6) are also equivalent. The carbon attached to the hydroxyl group (C1) and the carbon at the para position (C4) are each unique.

Isopropoxy Carbons: The methine and methyl carbons of the two equivalent isopropoxy groups will each produce a single signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~160 | C -OPr (C3, C5) |

| ~157 | C -OH (C1) |

| ~103 | C H (C4) |

| ~98 | C H (C2, C6) |

| ~70 | -O-C H-(CH₃)₂ |

Note: Predicted values are based on standard chemical shift ranges and known substituent effects. Quaternary carbons are typically weaker in intensity. oregonstate.edu

Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between nuclei, which is essential for unambiguous signal assignment. princeton.edumnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). rsc.orgsdsu.edu For this compound, a key cross-peak would be observed between the methine proton (septet) and the methyl protons (doublet) of the isopropoxy groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edulibretexts.org It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a cross-peak between the methine proton signal (~4.5 ppm) and the methine carbon signal (~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. sdsu.eduyoutube.com It is crucial for piecing together the molecular skeleton. Key correlations would include:

A cross-peak from the isopropyl methine proton to the aromatic carbon it is attached to (C3/C5).

Correlations from the aromatic protons to neighboring and more distant carbons, confirming the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.orgcopernicus.org It provides information about the molecule's conformation. A NOESY spectrum could show a correlation between the isopropyl methine protons and the adjacent aromatic protons at C2 and C6, confirming their spatial proximity.

| NOESY | ¹H ↔ ¹H (Space) | Confirms the spatial arrangement and proximity of different proton groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). thermofisher.com This accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₈O₃.

Table 4: High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₉O₃⁺ | 211.1329 |

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis. youtube.com Typically, a precursor ion (such as the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation to break it into smaller fragment ions, and then these product ions are analyzed. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of its substructures.

For the [M+H]⁺ ion of this compound (m/z 211.13), likely fragmentation pathways would include:

Loss of Propylene (B89431): A common fragmentation for isopropyl ethers is the neutral loss of a propylene molecule (C₃H₆, 42.05 Da), resulting in a protonated hydroxyl group. The loss of one propylene molecule would yield a fragment ion at m/z 169.08.

Sequential Loss of Propylene: A subsequent loss of a second propylene molecule from the other isopropoxy group would lead to a fragment ion corresponding to protonated 3,5-dihydroxybenzene at m/z 127.04.

Table 5: Predicted Key Tandem MS Fragments for [C₁₂H₁₉O₃]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |

|---|---|---|---|

| 211.13 | 169.08 | 42.05 | C₃H₆ (Propylene) |

| 211.13 | 127.04 | 84.10 | 2 x C₃H₆ (Two Propylene) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the structural components of organic compounds. For this compound, the IR spectrum reveals key absorptions that confirm the presence of its defining functional groups.

A prominent feature in the IR spectrum of phenols is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. libretexts.orgpressbooks.pub This broadening is a result of intermolecular hydrogen bonding. In this compound, this characteristic O-H stretch is expected.

The presence of the aromatic ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.cz Additionally, C-C stretching vibrations within the aromatic ring produce bands in the 1400-1600 cm⁻¹ region. pressbooks.pub For substituted benzenes, the pattern of overtones and combination bands between 1667 and 2000 cm⁻¹ can also provide information about the substitution pattern.

The ether linkages (C-O-C) of the isopropoxy groups result in strong C-O stretching absorptions. For aromatic ethers, these are typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-O stretch of the phenol (B47542) group itself is expected around 1200 cm⁻¹. libretexts.org

The isopropyl groups will exhibit characteristic C-H bending vibrations. The presence of a gem-dimethyl group (two methyl groups on the same carbon) is often indicated by a doublet in the 1365-1385 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic Hydroxyl | 3200-3600 (broad) |

| C-H Stretch | Aromatic | 3000-3100 |

| C-H Stretch | Aliphatic (Isopropyl) | 2850-3000 |

| C=C Stretch | Aromatic Ring | 1400-1600 |

| C-H Bend | Isopropyl (gem-dimethyl) | 1365-1385 (doublet) |

| C-O Stretch | Aryl Ether (asymmetric) | 1200-1275 |

| C-O Stretch | Aryl Ether (symmetric) | 1020-1075 |

Raman Spectroscopy (Conceptual application based on general methods)

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability.

For this compound, the symmetric breathing vibration of the benzene ring is expected to produce a strong and sharp band in the Raman spectrum, which is often weak in the IR spectrum. Aromatic C-C stretching vibrations also give rise to prominent bands, typically in the 1580-1610 cm⁻¹ region. aip.org

The C-O-C stretching vibrations of the ether groups are also Raman active. aip.org While the O-H stretch is typically weak in the Raman spectrum of phenols, the C-H stretching vibrations of both the aromatic ring and the aliphatic isopropyl groups will be observable.

The analysis of Raman spectra can be enhanced through computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, which can predict theoretical Raman spectra and aid in the assignment of observed bands. mdpi.com Surface-Enhanced Raman Scattering (SERS) is another technique that can be employed to significantly enhance the Raman signal, which is particularly useful for analyzing trace amounts of material. acs.org

Table 2: Conceptual Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Relative Intensity |

|---|---|---|---|

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| C=C Stretch | Aromatic Ring | 1580-1610 | Strong |

| C-H Stretch | Aromatic | 3000-3100 | Medium |

| C-H Stretch | Aliphatic (Isopropyl) | 2850-3000 | Medium |

| C-O-C Stretch | Ether | 900-1125 | Medium |

Electronic Absorption Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The benzene ring in this compound acts as the primary chromophore.

Phenol itself exhibits a primary absorption band (π → π* transition) around 210 nm and a secondary, less intense band around 270 nm in a non-polar solvent. bgu.ac.il The substitution on the benzene ring significantly influences the position and intensity of these absorption bands. The two isopropoxy groups and the hydroxyl group are all auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption.

These electron-donating groups cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring. nih.gov Therefore, for this compound, the absorption maxima are expected to be shifted to wavelengths longer than those of unsubstituted phenol. The exact position of the λmax will also be influenced by the solvent used for the analysis. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Chromophore | Predicted λmax (nm) | Effect of Substituents |

|---|---|---|---|

| π → π* (Primary) | Benzene Ring | >210 | Bathochromic and Hyperchromic |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

A single-crystal X-ray diffraction study of this compound would reveal the planarity of the benzene ring and the orientation of the hydroxyl and isopropoxy groups relative to the ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals interactions, which dictate the crystal packing.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector set to one of the absorption maxima of the compound. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration. The presence of any impurity peaks would indicate a lower purity.

Gas Chromatography (GC) can also be used, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The compound would be vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). Detection is often achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS provides the added advantage of identifying impurities based on their mass spectra.

Supercritical Fluid Chromatography (SFC) is a more advanced technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of some compounds due to its lower viscosity and higher diffusivity compared to liquid mobile phases, often leading to faster and more efficient separations.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method |

|---|---|---|---|

| Reversed-Phase HPLC | C18-silica | Water/Acetonitrile Gradient | UV-Vis |

| Gas Chromatography | DB-5 (or similar) | Helium | FID, MS |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of this compound. The technique's high resolution and sensitivity make it ideal for assessing the purity of the compound and for quantifying it in various mixtures. researchgate.netsigmaaldrich.com A reversed-phase HPLC method is typically employed for phenolic compounds like this compound, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govresearchgate.net

The separation is generally achieved on a C18 column, which provides excellent retention and separation for moderately nonpolar compounds. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water. wur.nlnih.gov The addition of a small amount of acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is common practice to ensure good peak shape for phenolic compounds by suppressing the ionization of the hydroxyl groups. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD), which offer high sensitivity and selectivity for aromatic compounds. wur.nlnih.gov

A typical HPLC analysis would involve dissolving a known amount of the this compound sample in a suitable solvent, such as the mobile phase, and injecting it into the HPLC system. The retention time of the compound, the time it takes to travel through the column, is a characteristic feature used for its identification, while the area under the peak is proportional to its concentration. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode-Array Detector (DAD) at 275 nm |

| Expected Retention Time | Approximately 8.5 minutes |

Note: The values in this table are illustrative and may require optimization for specific applications and instrumentation.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used to monitor the progress of chemical reactions. researchgate.netthieme.de In the synthesis of this compound, which is typically prepared by the Williamson ether synthesis from phloroglucinol (B13840) and an isopropyl halide, TLC is an invaluable tool for observing the consumption of the starting materials and the formation of the product. youtube.com

To monitor the reaction, small aliquots are taken from the reaction mixture at different time intervals and spotted onto a TLC plate alongside the starting material (phloroglucinol) and, if available, a pure sample of the product (this compound) as references. youtube.com The TLC plate, typically coated with silica (B1680970) gel, is then developed in a suitable solvent system (eluent). The choice of eluent is critical for achieving good separation of the components. For phenolic compounds and their ethers, a mixture of a nonpolar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and a more polar solvent like methanol or hexane (B92381) is often effective. researchgate.net

As the reaction proceeds, the spot corresponding to the more polar phloroglucinol (which has three free hydroxyl groups) will diminish in intensity, while a new, less polar spot corresponding to the this compound product will appear and intensify. The product, having two of its hydroxyl groups converted to isopropoxy ethers, is less polar and will therefore travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value. The reaction is considered complete when the spot for the starting material is no longer visible. youtube.com

Table 2: Example TLC Monitoring of the Synthesis of this compound

| Compound | Rƒ Value (Start of Reaction) | Rƒ Value (Mid-Reaction) | Rƒ Value (End of Reaction) |

| Phloroglucinol (Starting Material) | 0.25 | 0.25 (faint) | - |

| This compound (Product) | - | 0.60 | 0.60 |

Note: The Rƒ values are illustrative and are dependent on the specific TLC plate and eluent system used. A common eluent system for this type of separation could be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). researchgate.net

Theoretical and Computational Chemistry Studies of 3,5 Diisopropoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Reaction Energetics

Density Functional Theory (DFT) has become a primary tool for the computational study of phenolic compounds due to its favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods can effectively calculate a range of ground-state properties.

For 3,5-diisopropoxyphenol, a typical DFT study would involve geometry optimization to find the most stable three-dimensional structure. This is often performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which provides a good description of both polarization and diffuse electron effects. From the optimized geometry, numerous electronic properties can be derived. These properties help in understanding the molecule's reactivity.

Reaction energetics, such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, are also a key output of DFT calculations. The BDE is a critical parameter for assessing the antioxidant potential of a phenolic compound. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize free radicals. The isopropoxy groups at the meta positions are expected to have a modest electron-donating effect, which could slightly modulate the O-H BDE compared to phenol (B47542) itself.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Dipole Moment | ~2.1 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| O-H Bond Dissociation Enthalpy | ~85 kcal/mol | A measure of the antioxidant activity; lower values suggest higher potential. |

| Ionization Potential | ~7.9 eV | Relates to the ease of losing an electron, another aspect of antioxidant capacity. |

| Electron Affinity | ~0.8 eV | Indicates the ability to accept an electron. |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds. Specific experimental or higher-level computational data for this compound would be needed for definitive values.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure Refinement

Ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to refine the electronic structure calculations. The Hartree-Fock (HF) method provides a foundational approximation by considering each electron in the average field of all others. While HF systematically overestimates energies and can be less accurate for certain properties, it serves as a common starting point for more advanced calculations.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects. These effects are crucial for a more accurate description of molecular systems. For this compound, an MP2 calculation would provide a more refined electronic energy and a more accurate picture of the electron distribution compared to HF. These higher-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion.

A key application of MD for this molecule would be conformational analysis. The two isopropoxy groups have rotational freedom, which can lead to multiple low-energy conformations. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvent effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to observe how the solvent organizes around the this compound molecule. This can reveal details about hydrogen bonding between the phenolic hydroxyl group and the solvent, as well as the hydrophobic interactions of the isopropoxy groups. These interactions can, in turn, influence the molecule's reactivity and preferred conformation in a solution environment.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energy Calculations

For any chemical reaction that this compound might undergo, such as electrophilic aromatic substitution or oxidation, there exists a high-energy transition state that must be overcome. Using methods like DFT, the geometry of this transition state can be located and characterized. A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, having one imaginary vibrational frequency corresponding to the reaction coordinate.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. For this compound, one could computationally compare the activation energies for reactions at different sites on the aromatic ring to predict reactivity.

Prediction of Regioselectivity and Stereoselectivity

In many chemical reactions, there are multiple possible products. Computational modeling can be a powerful tool for predicting which product is most likely to form.

Regioselectivity refers to the preference for reaction at one position over another. For this compound, an electrophilic attack could potentially occur at the ortho or para positions relative to the hydroxyl group. By calculating the activation energies for the formation of the intermediates corresponding to attack at each of these positions, the preferred site of reaction can be predicted. The positions ortho to the hydroxyl group (2, 6) and para to the hydroxyl group (which is unsubstituted) would be the most likely sites for electrophilic substitution. The two meta-directing isopropoxy groups would further influence the electron density on the ring.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is less of a concern for reactions directly involving the aromatic ring of this compound itself unless a chiral reactant is used. However, if this molecule were to react with a chiral reagent, computational docking and transition state modeling could be employed to predict which diastereomeric product would be favored.

In Silico Prediction and Interpretation of Spectroscopic Data

The in silico prediction of spectroscopic data is a powerful tool in modern chemistry, allowing for the theoretical determination and interpretation of spectra before or in conjunction with experimental measurements. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide valuable insights into the molecule's electronic structure, vibrational modes, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry offers robust methods for the prediction of ¹H and ¹³C NMR chemical shifts. The accurate calculation of these shifts is highly dependent on the chosen theoretical level, including the functional and basis set, as well as the consideration of solvent effects. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for calculating NMR shielding tensors, from which chemical shifts are derived.

For this compound, a theoretical study would involve the geometry optimization of the molecule, followed by GIAO-DFT calculations. The resulting theoretical chemical shifts can then be compared with experimental data to validate the computational model. While specific computational studies on this compound are not widely available in the literature, experimental data provides a benchmark for what theoretical predictions would aim to replicate. For instance, experimental ¹H NMR data for this compound has been reported.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on what would be expected from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory with a solvent model), is presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are representative values and would be subject to the specifics of the computational method employed.)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 6.1 - 6.3 | d | 2.0 - 2.5 |

| H-4 | 6.0 - 6.2 | t | 2.0 - 2.5 |

| CH (isopropoxy) | 4.4 - 4.6 | sept | 6.0 - 6.5 |

| CH₃ (isopropoxy) | 1.2 - 1.4 | d | 6.0 - 6.5 |

| OH | 4.5 - 5.5 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and would be subject to the specifics of the computational method employed.)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 158.0 - 160.0 |

| C-3, C-5 | 155.0 - 157.0 |

| C-2, C-6 | 95.0 - 97.0 |

| C-4 | 98.0 - 100.0 |

| CH (isopropoxy) | 70.0 - 72.0 |

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or rocking of its bonds. These calculations are instrumental in assigning the absorption bands observed in an experimental IR spectrum.

Key vibrational modes for this compound that would be of interest in a computational study include the O-H stretch of the phenolic group, the C-H stretches of the aromatic ring and isopropyl groups, the C-O stretches of the ether linkages, and the aromatic C=C stretching vibrations. DFT calculations can predict the frequencies and intensities of these modes. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Table 3: Predicted IR Vibrational Frequencies for this compound (Note: These are representative values and would be subject to the specifics of the computational method employed. A scaling factor would typically be applied.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 - 3650 | Phenolic O-H stretch |

| ν(C-H) | 3000 - 3100 | Aromatic C-H stretch |

| ν(C-H) | 2850 - 3000 | Aliphatic C-H stretch (isopropyl) |

| ν(C=C) | 1600 - 1620 | Aromatic C=C stretch |

| ν(C=C) | 1450 - 1480 | Aromatic C=C stretch |

| δ(O-H) | 1300 - 1400 | In-plane O-H bend |

| ν(C-O) | 1150 - 1250 | Aryl-alkyl ether C-O stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. This approach calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the wavelengths of maximum absorption (λ_max) and the intensities of the absorption bands, respectively.

For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π → π* and n → π* transitions. The isopropoxy groups, being electron-donating, and the hydroxyl group are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). The solvent environment can significantly influence the UV-Vis spectrum, and modern computational methods can account for this through various solvent models.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (Note: These are representative values and would be subject to the specifics of the computational method and solvent model employed.)

| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 270 - 280 | > 0.1 |

These in silico predictions, when correlated with experimental findings, provide a comprehensive understanding of the spectroscopic properties of this compound at a molecular level.

Academic Research Applications and Advanced Materials Science Potential of 3,5 Diisopropoxyphenol

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Within this field, host-guest systems, where one molecule (the host) forms a complex with another (the guest), are fundamental. The structure of 3,5-Diisopropoxyphenol provides functional groups capable of participating in these complex interactions.

The molecular architecture of this compound contains key features that suggest its potential for directed intermolecular interactions and self-assembly. The central phenol (B47542) moiety possesses a hydroxyl group that can act as both a hydrogen bond donor and acceptor, a primary mechanism for forming ordered supramolecular structures. The two isopropoxy groups, while relatively inert, influence the molecule's solubility, steric hindrance, and van der Waals interactions. These bulky groups can direct the geometry of assembly, preventing simple, dense packing and potentially favoring the formation of more complex, well-defined architectures. While specific studies on the self-assembly of this compound alone are not extensively documented, its structural motifs are common in molecules designed for creating liquid crystals, gels, and other soft materials.

A significant application of this compound has been demonstrated in its use as a precursor for a molecular template to control an enzymatic reaction. rsc.orgresearchgate.net Cyclodextrins (CDs) are macrocyclic oligosaccharides used widely in the pharmaceutical and food industries to encapsulate guest molecules. rsc.org While α- and β-CDs are common, the larger γ-CD is often produced in low yields.

In a recent study, researchers synthesized a photo-switchable azobenzene (B91143) template (ipAzo) to direct the enzymatic synthesis of CDs. rsc.orgresearchgate.net this compound served as a key starting material for one half of this final template molecule. rsc.org The study found that by using light to switch the azobenzene template to its cis-(Z)-isomer, the distribution of products in a cyclodextrin glucanotransferase-mediated dynamic combinatorial library could be shifted dramatically. Specifically, the presence of the template derived from this compound led to a five-fold increase in the yield of γ-CD compared to the untemplated reaction. rsc.orgresearchgate.net This templating effect highlights how derivatives of this compound can be used to create sophisticated tools that direct the outcome of complex biochemical reactions, offering a pathway to more efficient and selective production of valuable macrocycles. Furthermore, the template was shown to be recyclable, enhancing the sustainability of the process. rsc.orgresearchgate.net

Templating Effect of ipAzo on Enzymatic Cyclodextrin Synthesis

| Condition | Dominant Cyclodextrin Product | Reported Yield Increase for γ-CD | Key Finding |

|---|---|---|---|

| Untemplated Reaction | Mixture of α-, β-, γ-CDs | Baseline | Low intrinsic selectivity for γ-CD. |

| With cis-(Z)-ipAzo Template | γ-Cyclodextrin | 5-fold | The template selectively stabilizes the transition state leading to γ-CD, significantly enhancing its yield. rsc.orgresearchgate.net |

Application as a Strategic Building Block in Complex Organic Synthesis

The reactivity of the phenol ring, combined with the modulating influence of the isopropoxy groups, makes this compound a valuable platform for constructing more elaborate molecules.

The class of 3,5-dialkoxyphenols, to which this compound belongs, serves as a powerful building block in asymmetric synthesis. Research has shown that these electron-rich phenol derivatives are excellent substrates for reactions such as the copper-catalyzed asymmetric Friedel-Crafts propargylic alkylation. researchgate.netresearchgate.net This type of reaction is crucial for creating complex, chiral molecules which are often key intermediates in the total synthesis of natural products. The presence of two electron-donating alkoxy groups at the 3 and 5 positions enhances the nucleophilicity of the aromatic ring, facilitating smooth and high-yield reactions. researchgate.netresearchgate.net The ability to use these derivatives to form new carbon-carbon bonds with high enantioselectivity underscores their potential as precursors for synthesizing biologically active compounds and other complex molecular targets.

Porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers) arranged in a repeating, network structure. Phenolic compounds are often used as precursors for these linkers. The 1,3,5-substitution pattern of the benzene (B151609) ring in this compound is geometrically ideal for creating linkers with C3 symmetry, which can lead to highly ordered and porous two- or three-dimensional networks. The hydroxyl group provides a reactive site for functionalization or direct coordination, while the isopropoxy groups could be used to tune the porosity and surface properties of the resulting framework. While specific examples of this compound being incorporated into a named organic framework are not yet prevalent in the literature, its structural characteristics align well with the design principles for creating next-generation porous materials for applications in gas storage, catalysis, and separation.

Conceptual Integration into Polymer Science and Advanced Materials Research

The reactivity of this compound also positions it as a candidate monomer or modifier in polymer chemistry. Resorcinol (B1680541) and its derivatives are well-known for their use in producing thermosetting resins, such as resorcinol-formaldehyde (RF) polymers, which can be pyrolyzed to create porous carbon materials like carbon xerogels. researchgate.netresearchgate.net

The specific structure of 3,5-dialkoxyphenols has been identified as advantageous in the synthesis of novel resole phenolic resins. A patent has described the use of 3,5-dialkoxyphenol as a meta-substituted phenolic component for creating soluble resole resins that can be cured with functional polyesters. google.com The meta-substitution provides three reactive sites on the aromatic ring, leading to a high degree of cross-linking. The alkoxy substituents enhance this reactivity, though this can also present challenges in controlling the polymerization. google.com The potential to incorporate monomers like this compound could lead to polymers with tailored properties, such as improved solubility for formulation into coatings, enhanced thermal stability, or specific adhesive characteristics. This integration represents a promising avenue for developing advanced polymers free from traditional components like bisphenol-A (BPA).

Potential as a Monomer for Polycondensation or Polymerization Processes

The phenolic hydroxyl group of this compound provides a reactive site for polycondensation reactions. It could potentially be reacted with comonomers such as formaldehyde to form phenolic resins, with the bulky isopropoxy groups influencing the cross-linking density and final properties of the polymer. Furthermore, the hydroxyl group could be modified to introduce polymerizable moieties, such as acrylate or methacrylate groups, allowing for its participation in free-radical polymerization to create polymers with pendant diisopropoxyphenyl groups.

Functionalizing Agent for Enhancing Polymer Properties

As a functionalizing agent, this compound could be incorporated into existing polymer chains to impart specific properties. The steric bulk of the isopropoxy groups could enhance the thermal stability and solubility of polymers in organic solvents. Moreover, the aromatic ring can contribute to the rigidity and mechanical strength of the polymer backbone.

Exploration in Smart Materials Design Principles

The potential for this compound to be used in the design of smart materials is an area ripe for investigation. The polarity of the hydroxyl group and the flexibility of the isopropoxy chains could be exploited in the creation of stimuli-responsive materials. For instance, polymers incorporating this monomer might exhibit changes in their physical or chemical properties in response to variations in temperature, pH, or solvent polarity.

Catalysis Research and Ligand Design (if applicable)

The application of phenolic compounds in catalysis is well-established, and this compound presents an interesting scaffold for the development of new catalysts and ligands.

Potential as a Ligand Scaffold for Transition Metal Catalysis

The hydroxyl group of this compound can act as a coordination site for transition metals. By modifying the molecule to include other donor atoms, it could be developed into a bidentate or tridentate ligand. The electronic properties of the aromatic ring, influenced by the electron-donating isopropoxy groups, could modulate the catalytic activity of the coordinated metal center. Such ligands could find applications in a variety of transition metal-catalyzed reactions, including cross-coupling and oxidation reactions.

Investigation as an Organocatalytic Component

Phenol derivatives have been explored as components of organocatalysts, often acting as hydrogen bond donors to activate substrates. The hydroxyl group of this compound could similarly be utilized in the design of new organocatalysts for various asymmetric transformations. The steric hindrance provided by the isopropoxy groups could play a crucial role in controlling the stereoselectivity of the catalyzed reactions.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Green Synthetic Strategies for 3,5-Diisopropoxyphenol

The advancement of synthetic methodologies for this compound is crucial for its broader application. While established methods exist, future research is anticipated to focus on the development of more sustainable and efficient "green" synthetic routes.

Current synthesis of this compound has been achieved by treating benzene-1,3,5-triol with 2-iodopropane (B156323) in the presence of potassium carbonate at elevated temperatures. This method, while effective, presents opportunities for improvement in line with the principles of green chemistry.

Future research will likely explore alternative, more environmentally benign approaches. A significant area of interest is the application of microwave-assisted synthesis. nlss.org.inacs.org Microwave irradiation has been shown to dramatically reduce reaction times and often increase product yields for the synthesis of ethers from phenols and alkyl halides. nlss.org.inacs.orgescholarship.org This technique aligns with green chemistry principles by reducing energy consumption and potentially allowing for the use of less hazardous solvents. nlss.org.in

Another promising avenue is the development of novel catalytic systems that can facilitate the etherification of phloroglucinol (B13840) with high selectivity and efficiency under milder conditions. This could involve the use of solid-supported catalysts or phase-transfer catalysts to minimize waste and improve catalyst recyclability. nlss.org.in The exploration of greener solvents, such as ionic liquids or supercritical fluids, could also contribute to more sustainable synthetic protocols for this compound. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption | Optimization of reaction parameters (power, temperature, time), solvent selection |

| Novel Catalytic Systems | Milder reaction conditions, improved selectivity, catalyst recyclability | Development of heterogeneous or phase-transfer catalysts, exploring metal-organic frameworks (MOFs) as catalysts |

| Green Solvents | Reduced environmental impact, potential for improved reaction kinetics | Investigation of ionic liquids, supercritical fluids, or bio-based solvents |

Exploration of Unprecedented Chemical Transformations and Reactivities

The reactivity of this compound is largely governed by the interplay between its hydroxyl group and the two sterically bulky isopropoxy groups. These isopropoxy groups create a hindered environment around the phenolic core, which can influence its reactivity in unique ways.

The presence of bulky substituents classifies this compound as a sterically hindered phenol (B47542). Such compounds are known for their antioxidant properties, as they can donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, while the resulting phenoxyl radical is stabilized by the steric hindrance. This makes them effective stabilizers for organic materials. Future research could systematically investigate the antioxidant potential of this compound and its derivatives.

Beyond its antioxidant capabilities, the specific substitution pattern of this compound opens doors to novel chemical transformations. For instance, it has been used as a reactant in a Friedel-Crafts acylation reaction with butyryl chloride in the presence of titanium tetrachloride to yield 1-(2-hydroxy-4,6-diisopropoxyphenyl)butan-1-one. This demonstrates the reactivity of the aromatic ring towards electrophilic substitution, despite the presence of the bulky isopropoxy groups.

Future research should aim to explore a wider range of chemical transformations. This could include:

Selective Functionalization: Investigating methods for selective functionalization at the remaining aromatic C-H bonds, potentially leading to tri- and tetra-substituted phenol derivatives with unique properties.

Oxidative Coupling Reactions: Exploring the potential of this compound to undergo oxidative coupling reactions to form novel biphenyl (B1667301) or polyphenolic structures.

Derivatization of the Hydroxyl Group: Expanding the range of derivatives that can be synthesized from the hydroxyl group, leading to new esters, ethers, and other functional molecules.

Design and Synthesis of Advanced Materials Incorporating this compound Derivatives

The unique structure of this compound makes it an attractive building block for the design and synthesis of advanced materials with tailored properties. Its derivatives have already shown promise in the development of functional materials.

One notable application is in the synthesis of photo-responsive molecules. A derivative of this compound has been incorporated into a complex azobenzene-based template designed to control the enzymatic synthesis of γ-cyclodextrin through light irradiation. researchgate.net This highlights the potential of using this phenol to create sophisticated molecules for applications in supramolecular chemistry and biotechnology.

Furthermore, derivatives of this compound, such as the aromatic hydroxyketones mentioned previously, are being explored for their potential use in the preparation of polymeric ferroelectric liquid crystals. The specific substitution pattern and the resulting molecular geometry can influence the mesomorphic properties of these materials.

Future research in this area could focus on:

Polymer Chemistry: Incorporating this compound as a monomer or a modifying agent in the synthesis of high-performance polymers, such as polyesters, polycarbonates, or epoxy resins. The bulky isopropoxy groups could enhance properties like thermal stability, solubility, and processability.

Dendrimers and Hyperbranched Polymers: Utilizing this compound as a core or branching unit in the synthesis of dendrimers and hyperbranched polymers. Its trifunctional nature (one hydroxyl and two potential aromatic substitution sites) makes it a suitable candidate for creating complex, three-dimensional macromolecular architectures.

Organic Electronics: Exploring the potential of this compound derivatives in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic core can be tuned through derivatization.

Synergistic Approaches Integrating Advanced Experimental Techniques with Computational Design

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach that combines advanced experimental techniques with computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules.

For substituted phenols, DFT calculations are routinely used to:

Predict Molecular Geometries and Electronic Structures: Understanding the three-dimensional shape and electron distribution of this compound and its derivatives is crucial for predicting their reactivity and interactions with other molecules.

Simulate Spectroscopic Data: Computational methods can predict spectroscopic data, such as FT-IR and UV-Vis spectra, which can then be compared with experimental results to confirm the structure and purity of synthesized compounds.

Investigate Reaction Mechanisms: DFT can be used to model reaction pathways and calculate activation energies, providing insights into the feasibility and selectivity of potential chemical transformations.

Future research should leverage these computational tools to guide experimental work. For example, computational screening could be used to predict the most promising synthetic routes or to design novel derivatives of this compound with specific desired properties for advanced materials. The integration of experimental data with computational models will lead to a deeper understanding of the structure-property relationships of these compounds and accelerate the development of new technologies.

| Integrated Approach | Application in this compound Research | Expected Outcome |

| DFT and Spectroscopy | Correlating calculated vibrational frequencies and electronic transitions with experimental FT-IR and UV-Vis spectra. | Accurate structural confirmation and understanding of electronic properties. |